

6-(Chloroacetyl)-2H-1,4-benzoxazin-3(4H)-one

IUPAC name

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Compound of Interest

Compound Name: 6-(Chloroacetyl)-2H-1,4-benzoxazin-3(4H)-one

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An In-depth Technical Guide to 6-(Chloroacetyl)-2H-1,4-benzoxazin-3(4H)-one

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and biological activities of **6-(Chloroacetyl)-2H-1,4-benzoxazin-3(4H)-one** and its derivatives. The information is intended for researchers, scientists, and professionals in the field of drug development and agrochemical research.

Chemical Identity and Properties

6-(Chloroacetyl)-2H-1,4-benzoxazin-3(4H)-one is a heterocyclic building block with the IUPAC name 6-(2-chloroacetyl)-2H-1,4-benzoxazin-3(4H)-one.^{[1][2][3]} It is a versatile compound utilized in the synthesis of various bioactive molecules due to its unique benzoxazine structure and the reactive chloroacetyl group.^{[1][2]}

Table 1: Chemical and Physical Properties

Property	Value	Reference
IUPAC Name	6-(2-chloroacetyl)-2H-1,4-benzoxazin-3(4H)-one	[1]
CAS Number	26518-76-3	[1][3]
Molecular Formula	C ₁₀ H ₈ ClNO ₃	[1][3]
Molecular Weight	225.63 g/mol	[1][3]
Appearance	Off-white crystalline solid	[1]
Melting Point	228-230 °C	[3]
Purity	≥ 97% (HPLC)	[1]
InChI Key	MIAHXWVABDHISZ-UHFFFAOYSA-N	[3]
SMILES String	<chem>ClCC(=O)c1ccc2OCC(=O)Nc2c1</chem>	[3]

Synthesis

The synthesis of **6-(chloroacetyl)-2H-1,4-benzoxazin-3(4H)-one** typically involves a multi-step process. While a specific protocol for this exact molecule is not readily available in the cited literature, a general synthetic route can be inferred from the synthesis of related benzoxazinone derivatives.[4] A plausible approach involves the Friedel-Crafts acylation of a 2H-1,4-benzoxazin-3(4H)-one precursor.

Alternatively, the synthesis of the core 1,4-benzoxazin-3-one ring can be achieved through the reaction of an o-aminophenol derivative with chloroacetyl chloride.[4] For instance, the synthesis of 6-chloro-2H-1,4-benzoxazin-3(4H)-one involves the reaction of 2-chloro-N-(5-chloro-2-hydroxyphenyl)acetamide with potassium carbonate in DMF.[5]

General Experimental Protocol for the Synthesis of a 1,4-Benzoxazin-3-one Ring System:

A mixture of an appropriate o-aminophenol, a base such as anhydrous potassium carbonate, and a solvent like dry acetone or DMF is prepared. To this mixture, chloroacetyl chloride is

added dropwise at a low temperature (0-5 °C). The reaction is then allowed to proceed at room temperature or under reflux for several hours. After completion, the product is isolated by pouring the reaction mixture into water and extracting with an organic solvent like ethyl acetate. The organic layer is then washed, dried, and concentrated to yield the benzoxazinone derivative.^{[4][5]}

Biological Activities

Derivatives of **6-(chloroacetyl)-2H-1,4-benzoxazin-3(4H)-one** have demonstrated a wide range of biological activities, including antifungal, anticancer, and antiplatelet aggregation properties.

Antifungal Activity

Several studies have highlighted the potential of 1,4-benzoxazin-3-one derivatives as antifungal agents against various plant pathogenic fungi.^{[6][7]}

Table 2: In Vitro Antifungal Activity of 1,4-Benzoxazin-3-one Derivatives

Compound	Fungal Strain	Inhibition Rate (%) at 50 µg/mL	EC ₅₀ (µg/mL)	Reference
5l	G. zeae	-	20.06	^{[7][8]}
5o	G. zeae	76.14	23.17	^{[6][7]}
5q	P. sasakii	-	26.66	^{[7][8]}
5r	P. infestans	-	15.37	^{[7][8]}
5p	C. wilt	-	26.76	^[7]
Hymexazol	G. zeae	49.47	40.51	^{[6][7]}
Hymexazol	P. sasakii	-	32.77	^[7]
Carbendazim	P. infestans	-	34.41	^[7]

Experimental Protocol: Mycelium Growth Rate Method

The in vitro antifungal activity of the compounds is typically assessed using the mycelium growth rate method.^{[9][6]} The test compounds are dissolved in a solvent and mixed with a potato dextrose agar (PDA) medium to achieve the desired concentration. The mixture is then poured into Petri dishes. A mycelial disc of the test fungus is placed at the center of each plate. The plates are incubated at a specific temperature (e.g., 25 °C) for a set period. The diameter of the fungal colony is measured, and the inhibition rate is calculated relative to a control group (containing only the solvent). EC₅₀ values are then determined from the dose-response curves.^{[9][6]}

Anticancer Activity

Derivatives of 1,4-benzoxazin-3-one have shown promising anticancer activity against a variety of human cancer cell lines.^{[10][11]} The proposed mechanisms of action include the induction of DNA damage, apoptosis, and autophagy, as well as the targeting of specific signaling pathways.^{[12][11][13]}

Table 3: In Vitro Anticancer Activity of 1,4-Benzoxazin-3-one Derivatives

Compound	Cancer Cell Line	IC ₅₀ (μM)	Reference
c5	Huh-7 (Liver)	28.48	^[12]
c14	Huh-7 (Liver)	32.60	^[12]
c16	Huh-7 (Liver)	31.87	^[12]
c18	Huh-7 (Liver)	19.05	^[12]
14b	A549 (Lung)	7.59	^[11]
14c	A549 (Lung)	18.52	^[11]
5b	MCF-7 (Breast)	17.08 μg/mL	^[12]
5b	HeLa (Cervical)	15.38 μg/mL	^[12]
8d-1	PI3Kα	0.63 nM	^[14]

Experimental Protocol: Cell Viability Assay (MTT Assay)

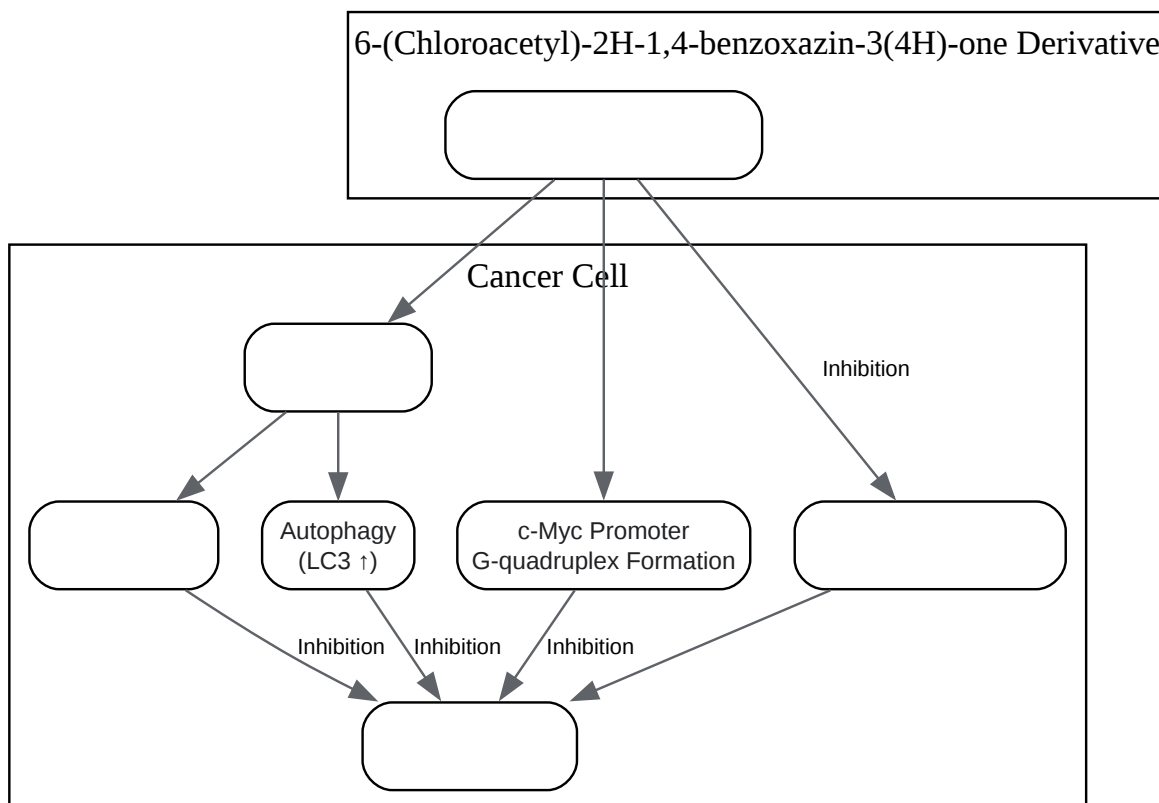
The cytotoxic effects of the compounds on cancer cells are commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.^[10] Cancer cells are seeded in 96-well plates and incubated. The cells are then treated with various concentrations of the test compounds for a specified duration (e.g., 72 hours). After incubation, the MTT reagent is added to each well, and the plates are incubated further to allow the formation of formazan crystals. The formazan crystals are then dissolved in a solvent (e.g., DMSO), and the absorbance is measured at a specific wavelength using a microplate reader. The cell viability is expressed as a percentage of the control, and the IC₅₀ values are calculated.^[10]

Mechanism of Action in Cancer

Studies on 1,4-benzoxazin-3-one derivatives suggest multiple mechanisms for their anticancer effects:

- **Induction of DNA Damage, Apoptosis, and Autophagy:** Certain derivatives have been shown to induce DNA damage, as indicated by the upregulation of γ -H2AX.^[12] This DNA damage can trigger apoptosis, evidenced by increased expression of caspase-7, and autophagy, as shown by elevated levels of LC3.^{[12][11]}
- **Targeting the c-Myc G-quadruplex:** Some benzoxazinone derivatives can induce the formation of G-quadruplex structures in the promoter region of the c-Myc gene.^[1] This leads to the downregulation of c-Myc mRNA expression, which in turn inhibits cancer cell proliferation and migration.^[1]
- **PI3K/mTOR Pathway Inhibition:** A number of 4-phenyl-2H-benzo[b]^{[1][10]}oxazin-3(4H)-one derivatives have been identified as potent inhibitors of the PI3K/mTOR signaling pathway, which is crucial for cancer cell growth and survival.^[14]

Signaling Pathway Diagrams



Caption: Proposed anticancer mechanisms of 1,4-benzoxazin-3-one derivatives.

Platelet Aggregation Inhibition

Derivatives of 2H-benzo[b][1][10]oxazin-3(4H)-one have been investigated for their ability to inhibit platelet aggregation.[15][16]

Table 4: Inhibition of ADP-Induced Platelet Aggregation by 2H-benzo[b][1][10]oxazin-3(4H)-one Derivatives

Compound	IC ₅₀ (μmol/L)	Reference
7a	10.14	[15]
7b-g	10.14 - 18.83	[15]
Ticlopidine	3.18	[15]
Aspirin	6.07	[15]

Experimental Protocol: Platelet Aggregation Assay

The antiplatelet activity is evaluated using a platelet aggregometer. Platelet-rich plasma (PRP) is prepared from blood samples collected from human volunteers or animal models. The PRP is treated with the test compound or a control, followed by the addition of a platelet aggregation-inducing agent, such as adenosine 5'-diphosphate (ADP) or collagen. The change in light transmission, which corresponds to the degree of platelet aggregation, is monitored over time. The inhibitory activity is calculated by comparing the aggregation in the presence of the test compound to that of the control. IC₅₀ values are then determined.[17][18]

Conclusion

6-(Chloroacetyl)-2H-1,4-benzoxazin-3(4H)-one is a valuable heterocyclic compound that serves as a key intermediate in the synthesis of various biologically active molecules. Its derivatives have demonstrated significant potential as antifungal, anticancer, and antiplatelet agents. The diverse mechanisms of action, particularly in the context of cancer, make this scaffold an attractive starting point for the development of novel therapeutics. Further research is warranted to fully elucidate the structure-activity relationships and to optimize the therapeutic potential of this class of compounds.

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